

physicochemical properties of 18:0 Lyso PS

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Compound of Interest		
Compound Name:	18:0-LPS	
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An In-depth Technical Guide to the Physicochemical Properties of 18:0 Lyso-PS (1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine)

Introduction

18:0 Lyso-PS, also known as 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, is a lysophospholipid, a class of lipids derived from the hydrolysis of one fatty acid chain from a glycerophospholipid. It consists of a glycerol backbone with a stearic acid molecule esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoserine head group at the sn-3 position. Lysophospholipids like 18:0 Lyso-PS are not only structural components of cell membranes but also act as signaling molecules in various biological processes.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 18:0 Lyso-PS, detailed experimental protocols for their determination, and a visualization of its known signaling pathway. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in the characteristics and functions of this bioactive lipid.

Core Physicochemical Properties

The physicochemical properties of 18:0 Lyso-PS are fundamental to understanding its behavior in biological systems, including its role in membrane dynamics and cell signaling.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 18:0 Lyso-PS.



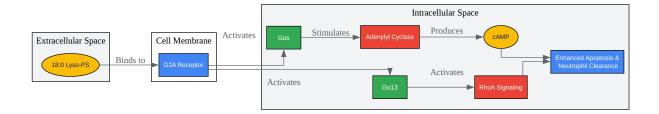
Property	Value	Source(s)
Molecular Formula	C24H47NNaO9P	[4]
Molecular Weight	547.59 g/mol	[4]
Appearance	Solid powder	
Solubility	Soluble in a mixture of Chloroform:Methanol:Water (65:25:4) at 5mg/mL and in DMSO at 1mg/mL. It is insoluble in ethanol.	
Storage Temperature	-20°C	[5]
Critical Micelle Concentration (CMC)	While a specific value for 18:0 Lyso-PS is not readily available in the literature, it is reported to be approximately 10 µM for lysophosphatidylserine in general.[6] For comparison, the CMC of 18:0 Lyso-PC is 0.4 µM.[7][8]	[6]
Melting Point	Not explicitly available in the searched literature.	[1]
рКа	Not explicitly available in the searched literature.	[9]

Signaling Pathway

18:0 Lyso-PS has been identified as a signaling molecule that can influence cellular processes. One of the key pathways it is involved in is the enhancement of apoptotic and dying neutrophil clearance by macrophages through the G2A (G protein-coupled receptor 132).[10]

G2A-Mediated Signaling Pathway





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Caption: G2A signaling pathway activated by 18:0 Lyso-PS.

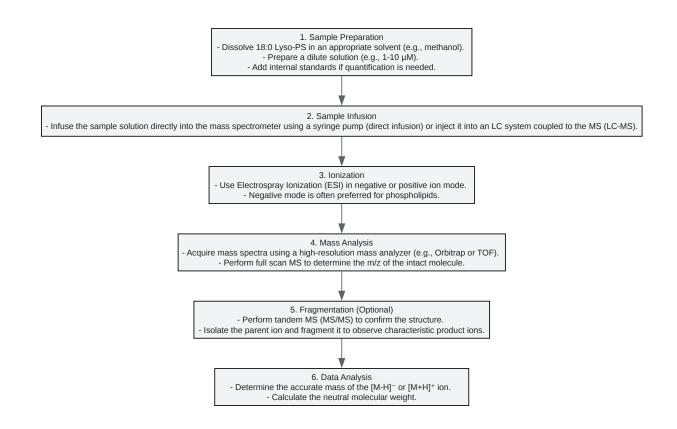
Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of 18:0 Lyso-PS.

Determination of Molecular Weight by Mass Spectrometry

The precise molecular weight of 18:0 Lyso-PS can be determined using high-resolution mass spectrometry.





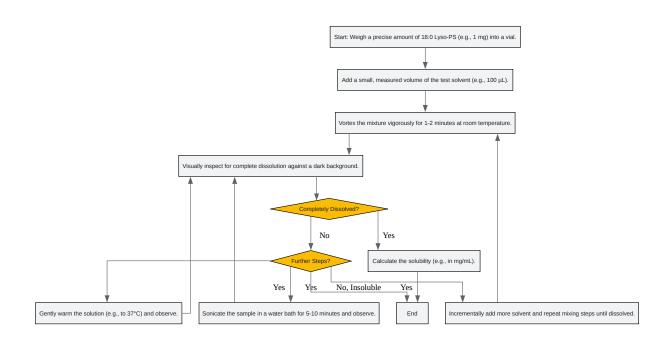
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Caption: Workflow for molecular weight determination by mass spectrometry.

Determination of Solubility

A stepwise procedure is used to determine the solubility of 18:0 Lyso-PS in various solvents. [11]





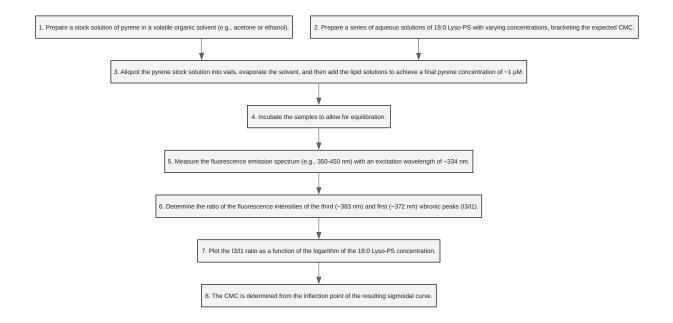
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Caption: Workflow for the determination of solubility.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Assay



The CMC of 18:0 Lyso-PS can be determined by monitoring the fluorescence of pyrene, a hydrophobic probe that partitions into the hydrophobic core of micelles.[12][13][14]



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Caption: Workflow for CMC determination using a pyrene fluorescence assay.



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